2-(1,3-benzothiazol-2-yl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazoleethanethioamide is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities. The benzothiazole ring system, consisting of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry due to its high biological activity and structural diversity .
Mechanism of Action
Target of Action
The primary target of 2-Benzothiazoleethanethioamide is MmpL3 , a mycobacterial mycolic acid transporter . This transporter plays a crucial role in the survival and virulence of mycobacteria, making it an attractive target for anti-tubercular compounds .
Mode of Action
2-Benzothiazoleethanethioamide interacts with its target, MmpL3, inhibiting its function . This inhibition disrupts the transport of mycolic acids, essential components of the mycobacterial cell wall. The disruption in mycolic acid transport interferes with cell wall biosynthesis, leading to the death of the mycobacteria .
Biochemical Pathways
The compound’s action primarily affects the mycolic acid transport pathway. Mycolic acids are long-chain fatty acids that are key components of the mycobacterial cell wall. By inhibiting MmpL3, 2-Benzothiazoleethanethioamide disrupts the transport of these acids, leading to a breakdown in the integrity of the cell wall .
Result of Action
The primary result of 2-Benzothiazoleethanethioamide’s action is the inhibition of mycobacterial growth. By targeting MmpL3 and disrupting mycolic acid transport, the compound compromises the integrity of the mycobacterial cell wall, leading to cell death .
Action Environment
The efficacy and stability of 2-Benzothiazoleethanethioamide, like many other compounds, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that could interact with the compound . .
Biochemical Analysis
Biochemical Properties
2-Benzothiazoleethanethioamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been reported to inhibit BCL-2, a family of enzymes involved in apoptosis
Cellular Effects
Benzothiazole derivatives have been shown to have potent inhibitory activities against various types of human cancer cell lines . It would be interesting to investigate whether 2-Benzothiazoleethanethioamide shares similar cellular effects.
Molecular Mechanism
The molecular mechanism of action of 2-Benzothiazoleethanethioamide is not well-defined. Benzothiazole derivatives have been shown to inhibit BCL-2, a key regulator of the mitochondrial apoptotic pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazoleethanethioamide typically involves the cyclization of 2-aminothiophenols with thioamides. One common method is the reaction of 2-aminobenzenethiol with thioamide in the presence of an oxidizing agent . Another approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization .
Industrial Production Methods: Industrial production of 2-Benzothiazoleethanethioamide often employs green chemistry principles to minimize environmental impact. Methods such as one-pot synthesis and the use of eco-friendly reagents are preferred. For example, the use of tetramethyl thiuram disulfide in water as a catalyst-free method has been reported to yield high purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Benzothiazoleethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the benzothiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, thiols.
Substitution Products: Various substituted benzothiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Comparison with Similar Compounds
2-Benzothiazoleethanethioamide can be compared with other benzothiazole derivatives to highlight its uniqueness:
Similar Compounds: 2-Aminobenzothiazole, 2-Mercaptobenzothiazole, 2-Substituted benzothiazoles.
Uniqueness: Unlike other benzothiazole derivatives, 2-Benzothiazoleethanethioamide exhibits a unique combination of antimicrobial, anticancer, and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)ethanethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c10-8(12)5-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNDVZRXLHKFFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351447 |
Source
|
Record name | 2-Benzothiazoleethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190365-96-9 |
Source
|
Record name | 2-Benzothiazoleethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.